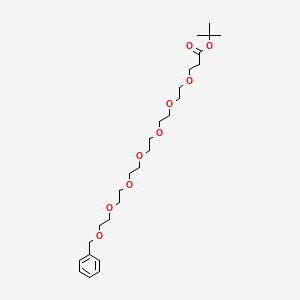

Benzyl-PEG7-t-butyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C26H44O9 |

|---|---|

分子量 |

500.6 g/mol |

IUPAC 名称 |

tert-butyl 3-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H44O9/c1-26(2,3)35-25(27)9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3 |

InChI 键 |

NDSSJZOYKWVWJO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of Benzyl-PEG7-t-butyl ester

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-t-butyl ester is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker critical in the field of targeted protein degradation. It is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound incorporates three key chemical features:

-

A benzyl ether group , which can serve as a stable chemical handle or as part of the ligand that binds to the target protein of interest (POI).

-

A hydrophilic seven-unit PEG chain , which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

A t-butyl ester group , which serves as a protecting group for a terminal carboxylic acid. This feature is essential for a directed, stepwise synthesis of the PROTAC, allowing for the selective deprotection and subsequent coupling to a desired ligand.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of this compound in drug discovery and development.

Core Chemical and Physical Properties

The quantitative properties of this compound are summarized below. Specific experimental values for physical constants such as density, boiling point, and melting point are not widely reported in public literature, which is common for specialized chemical linkers.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₉ | [1] |

| Molecular Weight | 500.62 g/mol | [1] |

| Appearance | Data not available (typically a viscous oil or waxy solid) | |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and Dichloromethane. | |

| Storage Conditions | Store as powder at -20°C for up to 2 years. In DMSO, store at 4°C for 2 weeks or -80°C for 6 months. | [1] |

Role in PROTAC Design and Function

This compound is a key building block in the modular synthesis of PROTACs.[1][2] The linker component of a PROTAC is not merely a spacer but plays a crucial role in the overall efficacy of the molecule by influencing solubility, cell permeability, and the geometric orientation of the two ligands.[3]

The PEG7 chain improves the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in drug development.[4][5] The t-butyl ester functionality allows for a controlled synthetic strategy. The ester is stable under many reaction conditions but can be selectively cleaved to reveal a carboxylic acid, which is then activated for coupling with an amine-containing ligand (typically the E3 ligase ligand, such as derivatives of thalidomide, lenalidomide, or pomalidomide).

Experimental Protocols

The following section details the primary experimental procedures involving this compound in the synthesis of a PROTAC. The process is typically a two-step sequence: deprotection of the t-butyl ester followed by amide coupling.

Step 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid, which is necessary for the subsequent coupling reaction.

Reagents and Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution. A typical concentration is 20-50% TFA in DCM (v/v).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can be used to ensure complete removal of residual TFA.

-

The resulting product, Benzyl-PEG7-Acid, is typically used in the next step without further purification.

Step 2: Amide Coupling to an Amine-Containing Ligand

This protocol describes the coupling of the deprotected Benzyl-PEG7-Acid with an amine-functionalized ligand (e.g., an E3 ligase ligand like 4-aminothalidomide).

Reagents and Materials:

-

Benzyl-PEG7-Acid (from Step 1) (1.0 eq)

-

Amine-functionalized ligand (e.g., Ligand-NH₂) (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

Purification supplies (e.g., Preparative HPLC)

Procedure:

-

Dissolve the Benzyl-PEG7-Acid in anhydrous DMF under a nitrogen atmosphere.

-

To this solution, add HATU and DIPEA. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the Amine-functionalized ligand (Ligand-NH₂) to the reaction mixture.

-

Stir the reaction at room temperature overnight (12-18 hours).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with a solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine) to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final conjugate.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery, particularly for those developing PROTACs. Its well-defined structure provides a balance of hydrophilicity for improved solubility and a chemically orthogonal protecting group strategy that facilitates controlled, modular synthesis. The precise length of the seven-unit PEG chain offers a favorable distance for inducing the formation of a productive ternary complex in many biological systems. A thorough understanding of its properties and reaction protocols is essential for its effective implementation in the rational design and synthesis of next-generation targeted therapeutics.

References

- 1. Benzyl-PEG7-t-butyl ester_TargetMol [targetmol.com]

- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 3. m-PEG7-t-butyl ester | C20H40O9 | CID 57890903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 5. Benzyl butyl phthalate - Wikipedia [en.wikipedia.org]

Benzyl-PEG7-t-butyl ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Benzyl-PEG7-t-butyl ester, a bifunctional molecule increasingly utilized in targeted protein degradation and other areas of drug development. Its unique structure, incorporating a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester, makes it a valuable building block in the synthesis of complex therapeutic agents.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 500.62 g/mol | [1] |

| Molecular Formula | C₂₆H₄₄O₉ | [1] |

Role in PROTAC Synthesis

This compound is frequently employed as a PEG-based linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The PEG7 linker component of this compound serves to connect the ligand that binds the target protein with the ligand that engages the E3 ligase, providing the necessary spatial orientation for the ternary complex formation.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a PEG linker like this compound. This process typically involves sequential coupling reactions to attach the respective ligands to the linker.

Caption: Conceptual workflow for PROTAC synthesis using a bifunctional linker.

Experimental Methodologies

General Protocol for Benzyl Ether Formation: The synthesis of benzyl ethers can be achieved under neutral conditions. For instance, a common method involves the reaction of an alcohol with 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group donor. An alternative in situ protocol involves mixing the alcohol substrate with 2-benzyloxypyridine and magnesium oxide, followed by the addition of methyl triflate and heating.

General Protocol for t-Butyl Ester Formation: The introduction of a t-butyl ester is often accomplished through acid-catalyzed esterification. This can involve the reaction of a carboxylic acid with isobutene in the presence of a strong acid catalyst like sulfuric acid or with tert-butyl acetate (B1210297) and a catalyst such as perchloric acid.

It is important to note that these are generalized procedures and would require significant optimization for the specific synthesis of this compound. Researchers should consult specialized chemical synthesis literature for detailed protocols relevant to their specific starting materials and desired product.

References

Navigating the Solution: A Technical Guide to Benzyl-PEG7-t-butyl Ester Solubility in Organic Solvents

For Immediate Release

This technical guide offers an in-depth analysis of the solubility characteristics of Benzyl-PEG7-t-butyl ester, a hetero-bifunctional PROTAC linker crucial in targeted protein degradation and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Introduction to this compound

This compound is a valuable chemical tool characterized by a polyethylene (B3416737) glycol (PEG) spacer of seven units, flanked by a benzyl (B1604629) ether at one end and a t-butyl ester at the other. This structure imparts a unique combination of hydrophilicity from the PEG chain and lipophilicity from the benzyl and t-butyl groups. Understanding its solubility is paramount for its effective use in synthesis, purification, and the formulation of PROTACs and other drug conjugates.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₄₄O₉ |

| Molecular Weight | 500.62 g/mol |

| Appearance | White to off-white solid or viscous liquid |

| Storage | Store at -20°C for long-term stability |

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, based on its chemical structure and the known solubility of its constituent parts—polyethylene glycol, benzyl esters, and t-butyl esters—an inferred solubility profile has been constructed. One specific data point indicates a solubility of 10 mM in Dimethyl Sulfoxide (DMSO).

General principles suggest that the PEG component enhances solubility in polar organic solvents, while the benzyl and t-butyl groups increase solubility in less polar environments. Polyethylene glycol and its derivatives are generally soluble in a range of organic solvents including chloroform (B151607), methylene (B1212753) chloride, and dimethylformamide (DMF).[1][2] They exhibit lower solubility in alcohols and toluene (B28343) and are typically insoluble in ether.[1] The addition of hydrophobic end groups, such as the benzyl and t-butyl ester moieties, is expected to decrease aqueous solubility while potentially enhancing solubility in moderately polar and some non-polar organic solvents.

The following table summarizes the expected qualitative and, where available, quantitative solubility of this compound at ambient temperature (approximately 20-25°C).

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (10 mM) | The polar aprotic nature of DMSO effectively solvates the polar PEG chain and can accommodate the non-polar end groups. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including PEGylated compounds.[1][2] | |

| Acetonitrile (ACN) | Soluble | Acetonitrile's polarity is suitable for dissolving the PEG portion of the molecule. | |

| Tetrahydrofuran (THF) | Soluble | As a less polar ether, THF is expected to be a good solvent due to its ability to solvate both the PEG chain and the hydrophobic benzyl and t-butyl groups. | |

| Halogenated | Dichloromethane (DCM) | Very Soluble | DCM is an excellent solvent for a broad spectrum of organic compounds and is known to dissolve PEG derivatives.[1][2] |

| Chloroform (CHCl₃) | Very Soluble | Similar to DCM, chloroform is a versatile solvent for moderately polar and non-polar compounds.[1] | |

| Aromatic | Toluene | Moderately Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzyl group, promoting solubility. However, the polar PEG chain may limit overall solubility. Heating may improve solubility.[1] |

| Alcohols | Methanol (B129727) (MeOH) | Moderately Soluble | The polarity of methanol allows for hydrogen bonding with the PEG chain, but the hydrophobic end groups may reduce overall solubility compared to more polar aprotic solvents. |

| Ethanol (EtOH) | Soluble | Ethanol's slightly lower polarity compared to methanol may provide a better balance for solvating both the polar and non-polar regions of the molecule.[2] | |

| Isopropanol (IPA) | Moderately Soluble | As the alkyl chain length increases, the ability to solvate the polar PEG chain decreases, likely leading to reduced solubility. Heating may be required.[1] | |

| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of diethyl ether is generally not conducive to dissolving the polar PEG chain.[1] |

| Non-polar Alkanes | Hexane | Insoluble | The high polarity of the PEG chain makes it incompatible with non-polar alkane solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data for this compound, the shake-flask method is a reliable and widely accepted technique. This protocol provides a general framework for its implementation.

4.1. Materials

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be visibly present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or other appropriate quantitative method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or mM).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart outlining the key steps of the shake-flask method for determining compound solubility.

Conclusion

While specific, experimentally-derived quantitative solubility data for this compound remains limited, a strong inferred solubility profile can be established based on its structural components. It is anticipated to be highly soluble in polar aprotic and halogenated solvents, with moderate to good solubility in alcohols and aromatic solvents, and poor solubility in non-polar alkanes and diethyl ether. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. This technical guide serves as a valuable resource for researchers, facilitating the effective handling and application of this compound in the advancement of drug discovery and development.

References

In-Depth Technical Guide: Benzyl-PEG7-t-butyl ester for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG7-t-butyl ester, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ubiquitin ligase), as well as the overall physicochemical properties of the molecule.

Core Concepts: The Role of this compound in PROTACs

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as such a linker, offering a polyethylene (B3416737) glycol (PEG) chain of seven units. The PEG component enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC.[1][2] The terminal benzyl (B1604629) and t-butyl ester groups provide orthogonal handles for the sequential attachment of the two ligands.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C26H44O9 | [4] |

| Molecular Weight | 500.62 g/mol | [4] |

| Appearance | Powder | [4] |

| Storage Conditions | -20°C (long-term, powder) | [4] |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes.

| Supplier | Product Number/Reference |

| DC Chemicals | DC44108 |

| MedChemExpress | HY-W015984 |

| TargetMol | T207893 |

| MCE (MedChemExpress) | HY-W015984 |

| CymitQuimica | TM-T207893 |

Experimental Protocol: Synthesis of a PROTAC using this compound

The following is a generalized protocol for the incorporation of this compound into a PROTAC molecule. The specific reaction conditions may require optimization based on the nature of the target protein ligand and the E3 ligase ligand.

Step 1: Deprotection of the t-butyl ester

The t-butyl ester group is typically removed under acidic conditions to reveal a carboxylic acid.

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the Benzyl-PEG7-acid.

Step 2: Amide Coupling with the E3 Ligase Ligand

The newly formed carboxylic acid can be coupled to an amine-containing E3 ligase ligand using standard peptide coupling reagents.

-

Dissolve the Benzyl-PEG7-acid and the E3 ligase ligand in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the product by flash chromatography or preparative HPLC.

Step 3: Deprotection of the Benzyl Group

The benzyl protecting group can be removed by hydrogenolysis to yield a free alcohol.

-

Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a palladium catalyst, such as Pd/C (10 mol%).

-

Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (typically at balloon pressure) for 2-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the catalyst and concentrate the filtrate to obtain the debenzylated intermediate.

Step 4: Functionalization and Coupling with the Target Protein Ligand

The exposed hydroxyl group can be functionalized (e.g., converted to a leaving group like a tosylate or mesylate) or directly used in a coupling reaction (e.g., etherification) with the target protein ligand to complete the PROTAC synthesis.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the fundamental structure of a PROTAC and a generalized experimental workflow for its synthesis.

References

The Strategic Application of Benzyl-PEG7-t-butyl Ester in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. Central to the design and efficacy of these heterobifunctional molecules is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Benzyl-PEG7-t-butyl ester has emerged as a valuable building block in the synthesis of PROTACs, offering a polyethylene (B3416737) glycol (PEG) linker with defined length and beneficial physicochemical properties. This technical guide provides an in-depth exploration of the role and application of this compound in research, with a focus on its incorporation into PROTACs. We will delve into the core principles of PROTAC design, the specific advantages conferred by the PEG7 linker, detailed experimental protocols for PROTAC synthesis and evaluation, and quantitative data from representative studies.

Introduction to this compound

This compound is a chemical entity featuring a seven-unit polyethylene glycol (PEG) chain flanked by a benzyl (B1604629) ether and a t-butyl ester. This structure provides two key functionalities for its use as a PROTAC linker. The benzyl group can be deprotected to reveal a hydroxyl group, which can then be further functionalized for conjugation to either the target protein ligand or the E3 ligase ligand. The t-butyl ester serves as a protecting group for a carboxylic acid, which upon deprotection, provides a reactive handle for amide bond formation, a common strategy in PROTAC synthesis. The PEG7 chain itself imparts specific and desirable characteristics to the resulting PROTAC molecule.

The Role of the PEG7 Linker in PROTAC Design

The linker is a critical determinant of a PROTAC's biological activity, influencing its solubility, cell permeability, and ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[1] PEG linkers, such as the one derived from this compound, are widely employed due to their unique properties.[2]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their formulation and bioavailability.[2][3]

-

Modulation of Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cellular uptake.[4]

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5] A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the two proteins into proximity for ubiquitination. The defined length of the PEG7 linker allows for systematic optimization of this critical parameter.

-

Improved Physicochemical Properties: The incorporation of a PEG linker can favorably modulate key drug-like properties such as the topological polar surface area (TPSA) and lipophilicity (logP).[4]

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize representative quantitative data for PROTACs incorporating PEG linkers of varying lengths, illustrating the impact of the linker on degradation efficiency. While specific data for a PROTAC synthesized with this compound is not publicly available, the presented data for PROTACs targeting BRD4 and BCR-ABL with similar PEG linkers provide valuable insights into the expected performance.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| B23 | 2 PEG units | >10 | ~60 | MV4-11 | |

| B24 | 2 PEG units | 0.75 ± 0.16 | >95 | MV4-11 | |

| B25 | 3 PEG units | >10 | ~55 | MV4-11 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Biological Activity of BCR-ABL-Targeting PROTACs with PEG Linkers

| PROTAC | Linker Composition | Degradation Activity | Cell Line | Reference |

| SNIPER(ABL)-39 | 3 PEG units | Potent | K562 | [6][7] |

| PROTAC 1 | 2-oxoethyl linker | Dose-dependent | K562 | [6] |

Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of a PROTAC utilizing a PEG-based linker derived from a precursor like this compound.

General Synthesis of a PEGylated PROTAC

The synthesis of a PROTAC is a multi-step process that typically involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand.

Step 1: Deprotection and Functionalization of the Linker

-

Benzyl Ether Deprotection: The benzyl group of this compound is typically removed via catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield the corresponding alcohol.

-

t-Butyl Ester Deprotection: The t-butyl ester is cleaved under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.

-

Functional Group Interconversion: The resulting alcohol or carboxylic acid can be converted to other functional groups (e.g., amines, azides, alkynes) as needed for the chosen coupling chemistry.

Step 2: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)

-

Amide Bond Formation: Dissolve the deprotected linker-carboxylic acid (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

-

Stir the reaction at room temperature until completion, monitoring by liquid chromatography-mass spectrometry (LC-MS).

-

Purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 3: Coupling of the Linker-Ligand Conjugate to the Second Ligand (e.g., Target Protein Ligand)

-

Click Chemistry (CuAAC): If the linker-E3 ligase conjugate is functionalized with an azide (B81097) and the target protein ligand with an alkyne, dissolve both components (1.0 eq each) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC by preparative HPLC.

Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the synthesized PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel PROTAC.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Signaling Pathway Intervention: A Case Study with a BRD4-Targeting PROTAC

Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[8] A PROTAC designed to degrade BRD4 would therefore be expected to impact this signaling pathway.

Caption: Simplified BRD4 signaling pathway and its disruption by a BRD4-targeting PROTAC.

By degrading BRD4, a PROTAC would prevent its association with acetylated histones at gene promoters, thereby inhibiting the transcription of oncogenes like c-MYC. This leads to a downstream reduction in c-MYC protein levels, ultimately suppressing cancer cell proliferation and survival.[8]

Conclusion

This compound represents a key building block for the construction of sophisticated PROTAC molecules. The PEG7 linker it provides offers a powerful tool to fine-tune the physicochemical and pharmacological properties of PROTACs, ultimately impacting their efficacy in targeted protein degradation. While the empirical determination of the optimal linker remains a crucial aspect of PROTAC development, the use of well-defined linkers like the one derived from this compound facilitates a more systematic and rational approach to designing the next generation of protein-degrading therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to leverage such tools in their pursuit of novel and effective treatments for a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Benzyl-PEG7-t-butyl Ester in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond protein inhibition to induce targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides a comprehensive overview of Benzyl-PEG7-t-butyl ester as a versatile linker in PROTAC development. While specific case studies detailing the use of this exact linker are not extensively documented in publicly available literature, this guide will extrapolate from the well-established principles of PEG-based linkers and the role of the benzyl (B1604629) and t-butyl ester moieties to provide a thorough understanding of its potential applications and evaluation.

The Core: Understanding the Components of this compound

The this compound linker combines three key chemical features, each contributing to its utility in PROTAC design:

-

Benzyl Group: The benzyl group can provide a degree of conformational restriction to the linker. This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex. Furthermore, the aromatic nature of the benzyl group can engage in pi-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, potentially enhancing binding affinity and selectivity.

-

Polyethylene Glycol (PEG) Chain (7 units): The PEG component is a cornerstone of modern PROTAC linker design. The seven ethylene (B1197577) glycol repeats in this compound offer several key advantages:

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.

-

Tunable Length and Flexibility: The length of the linker is a critical parameter that dictates the distance and relative orientation between the target protein and the E3 ligase. The 7-unit PEG chain provides a specific and optimized length that can be crucial for inducing effective ubiquitination. The flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of forming a productive ternary complex.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating passage across the lipophilic cell membrane.

-

-

t-butyl Ester Group: The t-butyl ester serves as a protecting group for a carboxylic acid functionality. In the context of PROTAC synthesis, this is a valuable feature. The t-butyl ester is stable under many reaction conditions used to couple the linker to the protein-targeting ligand or the E3 ligase ligand. It can be readily deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for further conjugation or to modulate the final properties of the PROTAC.

Data Presentation: The Impact of PEG Linkers on PROTAC Performance

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Potency

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | Alkyl Chain | >1000 | <20 |

| PROTAC B | PEG2 | 500 | 65 |

| PROTAC C | PEG4 | 150 | 85 |

| PROTAC D | PEG8 | 250 | 75 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. Data is illustrative and compiled from various sources in the literature.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

| PROTAC | Linker Type | Aqueous Solubility (µg/mL) | Cell Permeability (10⁻⁶ cm/s) |

| PROTAC X | Hydrophobic Alkyl | <1 | 0.5 |

| PROTAC Y | PEG4 | 50 | 1.2 |

| PROTAC Z | PEG8 | 150 | 0.8 |

Data is illustrative and represents general trends observed in PROTAC development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs. The following sections provide methodologies for the synthesis of a PROTAC using a PEG-based linker and for key biological assays to assess its performance.

Protocol 1: General Synthesis of a PROTAC using a Benzyl-PEG-COOH Linker

This protocol outlines a general two-step synthesis of a PROTAC, starting from a deprotected Benzyl-PEG7-COOH linker.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

-

Materials:

-

E3 ligase ligand with a free amine group (e.g., pomalidomide (B1683931) derivative) (1.0 eq)

-

Benzyl-PEG7-COOH (deprotected from the t-butyl ester) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 ligase ligand and Benzyl-PEG7-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

-

Step 2: Amide Coupling of the POI Ligand to the E3 Ligase-Linker Conjugate

-

Materials:

-

E3 ligase-linker conjugate from Step 1 (1.0 eq)

-

POI ligand with a free amine group (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the E3 ligase-linker conjugate and the POI ligand in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the degradation of the target protein induced by the PROTAC.

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

-

Cell Line Engineering:

-

Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

-

-

Assay Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Treat the cells with a serial dilution of the PROTAC.

-

Add the NanoLuc® substrate (furimazine) to the wells.

-

Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

-

Mandatory Visualizations

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs designed to target key components of this pathway, such as PI3K or mTOR, are of significant therapeutic interest. A PROTAC utilizing a this compound linker could be designed to degrade these kinases.

Caption: The PI3K/AKT/mTOR signaling pathway and the intervention point for a PI3K-targeting PROTAC.

Experimental Workflow: PROTAC Development and Evaluation

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and rigorous biological evaluation.

Caption: An iterative workflow for the design, synthesis, and evaluation of novel PROTACs.

Conclusion

The this compound linker represents a strategic choice in PROTAC design, offering a blend of properties that can contribute to the development of potent and effective protein degraders. The benzyl group provides conformational rigidity and potential for beneficial pi-stacking interactions, while the 7-unit PEG chain enhances solubility and provides an optimized, flexible spacer. The t-butyl ester functionality is a valuable tool for synthetic chemists, enabling controlled and modular PROTAC assembly. While direct experimental data for this specific linker remains to be broadly published, the principles outlined in this guide, supported by data from related PEGylated PROTACs and established experimental protocols, provide a solid foundation for researchers to explore its potential in their targeted protein degradation programs. The continued exploration of linker chemistry is a key frontier in unlocking the full therapeutic potential of the PROTAC modality.

An In-Depth Technical Guide to the Physicochemical Characteristics of PEG7 Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of heptakis(ethylene glycol) (PEG7) linkers. These monodisperse polyethylene (B3416737) glycol derivatives are critical components in modern drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their molecular properties, solubility, hydrophilicity, and stability, supported by experimental protocols and illustrative diagrams to guide researchers in their application.

Core Physicochemical Properties

PEG7 linkers are defined by a precise structure of seven repeating ethylene (B1197577) glycol units. This discrete nature ensures batch-to-batch consistency, a crucial factor in the development of therapeutics.[1] The fundamental properties of PEG linkers, such as water solubility, biocompatibility, and low immunogenicity, make them invaluable for connecting various molecular entities.[2]

Molecular Weight and Length

The molecular weight of a PEG7 linker varies depending on its terminal functional groups, which are engineered for specific conjugation chemistries. The core PEG7 structure provides a defined spacer length, influencing the steric hindrance and spatial orientation between the conjugated molecules.

| Linker Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Length (Å) |

| Tr-PEG7 | C₃₁H₄₀O₇ | 524.65[3] | ~28 |

| m-PEG7-acid | C₁₆H₃₂O₉ | 368.4 | ~28 |

| Br-PEG7-Br | C₁₆H₃₂Br₂O₇ | 496.23 | ~28 |

| m-PEG7-Br | - | 403.31 | ~28 |

| Acid-PEG7-t-butyl ester | - | 482.56 | ~28 |

| m-PEG7-DBM | C₁₉H₃₁Br₂NO₉ | 577.26 | ~28 |

Note: The approximate length is estimated based on the length of a single ethylene glycol unit being approximately 3.5 - 4 Å.

Solubility

PEG linkers are known for their excellent solubility in aqueous solutions and a range of organic solvents.[2][4] This high solubility is attributed to the hydrogen bonding capacity of the ether oxygen atoms in the ethylene glycol repeats with water molecules.[2] This property is particularly advantageous for improving the solubility of hydrophobic drugs and biomolecules.[5]

| Solvent | Solubility |

| Water | High |

| Methanol, Ethanol | Soluble[4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[4] |

| Dimethylformamide (DMF) | Soluble[4] |

| Dichloromethane (DCM), Chloroform | Soluble[4] |

| Tetrahydrofuran (THF) | Soluble[2][4][6] |

| Toluene | Soluble (with gentle heating)[4] |

| Nonpolar solvents (e.g., hydrocarbons) | Insoluble |

Hydrophilicity and Lipophilicity (LogP)

Chemical and Thermal Stability

PEG linkers are generally stable under physiological conditions. Aqueous solutions of PEG are stable at room temperature, and the ether bonds are not susceptible to hydrolysis.[8] However, PEGs can undergo oxidative degradation, a process that can be accelerated by heat and the presence of oxygen.[3][9] Studies have shown that PEG is severely degraded when heated at 80°C in the presence of air, but shows almost no degradation in a vacuum.[3] For some derivatives, such as PEG-7 Glyceryl Cocoate, good stability has been observed over a pH range of 5 to 8.[10]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for the experimental determination of LogP.[11]

Methodology:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

-

Sample Preparation: Dissolve a precisely weighed amount of the PEG7 linker in either the n-octanol or water phase.

-

Partitioning: Combine the n-octanol and water phases containing the linker in a flask. Shake the flask vigorously to ensure thorough mixing and allow it to stand until the phases have completely separated.

-

Quantification: Determine the concentration of the PEG7 linker in both the n-octanol and water phases using a suitable analytical technique such as HPLC-UV or LC-MS.

-

Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[7]

Assessment of pH-Dependent Stability

This protocol outlines a method to evaluate the stability of a PEG7 linker at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7.4, 9).

-

Sample Incubation: Dissolve the PEG7 linker in each buffer to a known concentration. Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the aliquots using a stability-indicating analytical method, such as reverse-phase HPLC (RP-HPLC) or LC-MS, to quantify the amount of intact linker remaining.

-

Data Analysis: Plot the percentage of the intact linker remaining against time for each pH condition. This data can be used to determine the degradation kinetics and half-life of the linker at each pH.

Visualizations

Logical Relationship of PEG7 Linker Properties and Applications

Caption: Core properties of PEG7 linkers and their impact on drug development applications.

Experimental Workflow for Characterizing a Novel PEG7-Drug Conjugate

Caption: A typical experimental workflow for the characterization of a PEG7-drug conjugate.

Role of PEG7 Linker in a PROTAC Signaling Pathway

Caption: The role of a PEG7 linker in facilitating the formation of a ternary complex in PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Novel Short PEG Chain-Substituted Porphyrins: Synthesis, Photochemistry, and In Vitro Photodynamic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Coupling of Benzyl-PEG7-t-butyl ester to Pomalidomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of a key building block in the development of Proteolysis Targeting Chimeras (PROTACs): the conjugation of Benzyl-PEG7-t-butyl ester to the E3 ligase ligand, pomalidomide (B1683931). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Pomalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in the design of potent and selective PROTACs. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as this compound, can enhance the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC.

The following sections detail the chemical principles, experimental procedures, and characterization of the synthesized pomalidomide-PEG conjugate.

Chemical Principle

The coupling of this compound to pomalidomide is achieved through an amide bond formation. This reaction involves the activation of the carboxylic acid moiety of a pomalidomide derivative using a coupling agent, followed by nucleophilic attack by the primary amine of Benzyl-PEG7-amine (derived from the corresponding t-butyl ester). A common and highly efficient method for this transformation is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The overall synthetic strategy involves two main steps:

-

Synthesis of an appropriate pomalidomide derivative: For this protocol, we will utilize 4-amino-pomalidomide, which provides a primary aromatic amine for the coupling reaction.

-

HATU-mediated amide coupling: The carboxylic acid of a Boc-protected PEG linker is activated by HATU and then reacted with the amine of 4-amino-pomalidomide. This is followed by deprotection and subsequent reaction with a benzyl-containing moiety, or a more direct approach can be taken by coupling a pomalidomide derivative with a pre-formed Benzyl-PEG7-acid. For the purpose of this protocol, we will focus on the direct coupling of a commercially available pomalidomide derivative with a carboxylic acid-terminated PEG linker, followed by esterification to yield the final product. A more direct conceptual route is the coupling of an amino-pomalidomide with Benzyl-PEG7-acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (4-Amino-pomalidomide)

This protocol outlines the synthesis of the pomalidomide derivative with a free aromatic amine, which will serve as the E3 ligase ligand for conjugation.

Materials:

-

3-Nitrophthalic acid

-

3-Aminopiperidine-2,6-dione (B110489) hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of 3-(3-nitrophthalimido)-piperidine-2,6-dione:

-

To a solution of 3-nitrophthalic acid (1.0 eq) in DMF, add CDI (1.1 eq) and stir at room temperature for 1 hour.

-

Add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and DIPEA (2.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour into ice water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 3-(3-nitrophthalimido)-piperidine-2,6-dione.

-

-

Reduction to 4-Amino-pomalidomide:

-

Suspend 3-(3-nitrophthalimido)-piperidine-2,6-dione (1.0 eq) in a mixture of MeOH and EtOAc.

-

Add 10% Pd/C (0.1 eq by weight).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of DCM/MeOH) to afford 4-amino-pomalidomide.

-

Protocol 2: Coupling of Benzyl-PEG7-acid with 4-Amino-pomalidomide

This protocol details the amide bond formation between the carboxylic acid of Benzyl-PEG7-acid and the aromatic amine of 4-amino-pomalidomide.

Materials:

-

4-Amino-pomalidomide (from Protocol 1)

-

Benzyl-PEG7-acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of Benzyl-PEG7-acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of 4-amino-pomalidomide (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to yield the desired Benzyl-PEG7-pomalidomide conjugate.

Protocol 3: Deprotection of the t-butyl ester (if starting with Boc-PEG7-acid)

If the synthesis is performed with a Boc-protected amine on the PEG linker and a t-butyl ester on the other end, this protocol describes the removal of the t-butyl group to yield the final carboxylic acid.

Materials:

-

Benzyl-PEG7-pomalidomide-t-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Benzyl-PEG7-pomalidomide-t-butyl ester in DCM.

-

Add TFA to the solution (typically 20-50% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting carboxylic acid can be used in subsequent steps or purified as needed.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pomalidomide-PEG conjugates. Please note that yields can vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for the Synthesis of Pomalidomide-PEG Conjugates

| Step | Reaction | Starting Material | Product | Representative Yield (%) | Reference |

| 1 | Amide Coupling | 4-Amino-pomalidomide, Benzyl-PEG7-acid | Benzyl-PEG7-pomalidomide | 60-80% | [1][2] |

| 2 | t-butyl Deprotection | Benzyl-PEG7-pomalidomide-t-butyl ester | Benzyl-PEG7-pomalidomide-acid | >90% | [2] |

Table 2: Characterization Data for a Representative Benzyl-PEG7-pomalidomide Conjugate

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the pomalidomide aromatic and piperidine (B6355638) protons, the benzyl (B1604629) group protons, and the repeating ethylene (B1197577) glycol units of the PEG linker. |

| LC-MS | A single major peak corresponding to the calculated mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. |

| Purity (HPLC) | >95% |

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis and characterization of a pomalidomide-PEG conjugate, a critical component for the development of novel PROTACs. The use of HATU-mediated amide coupling offers an efficient and reliable method for linking the E3 ligase ligand to the PEG spacer. The detailed experimental procedures and expected outcomes will aid researchers in the rational design and synthesis of their own targeted protein degraders. Careful execution of these protocols and thorough characterization of the resulting conjugates are essential for advancing the development of this promising therapeutic modality.

References

Application Notes and Protocols for the HPLC Purification of Benzyl-PEG7-t-butyl ester containing PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker plays a crucial role in the PROTAC's efficacy, influencing its solubility, cell permeability, and the formation of a stable ternary complex.

The Benzyl-PEG7-t-butyl ester linker is a commonly employed component in PROTAC design, offering a balance of hydrophilicity from the polyethylene (B3416737) glycol (PEG) chain and modifiable handles for synthesis. However, the purification of PROTACs containing this linker presents unique challenges due to their often-high molecular weight, hydrophobicity, and potential for heterogeneity.

This document provides detailed application notes and protocols for the successful purification of this compound containing PROTACs using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for achieving the high purity required for subsequent biological assays and preclinical development.

Challenges in the Purification of PEGylated PROTACs

The purification of PROTACs, particularly those with PEG linkers, can be complex. Common challenges include:

-

Complex Reaction Mixtures: The synthesis of PROTACs can result in a mixture of the desired product, unreacted starting materials, reagents, and byproducts.[1]

-

Physicochemical Properties: PROTACs are often large, relatively nonpolar molecules, which can lead to poor solubility and a tendency to aggregate. The PEG linker, while improving solubility, can also complicate purification by masking the physicochemical differences between the desired product and impurities.

-

Co-elution of Impurities: Structurally similar impurities can co-elute with the target PROTAC, making separation difficult.

-

Low Yields: The multi-step synthesis of PROTACs can lead to low overall yields, making efficient purification critical to obtaining sufficient material for further studies.

HPLC Purification Strategy

A multi-step purification strategy is often employed, starting with flash chromatography to remove bulk impurities, followed by preparative Reverse-Phase HPLC (RP-HPLC) for final polishing to achieve high purity.

Diagram of the General Purification Workflow

Caption: A general workflow for the purification of PROTACs.

Data Presentation: HPLC Parameters

The following tables summarize typical starting parameters for the analytical and preparative HPLC purification of this compound containing PROTACs. These parameters should be optimized for each specific PROTAC molecule.

Table 1: Analytical RP-HPLC Parameters for Purity Assessment

| Parameter | Recommended Conditions | Rationale |

| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | Provides good resolution for complex mixtures of small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and resolution.[2] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | Organic solvent for eluting hydrophobic compounds. |

| Gradient | 5-95% B over 10-20 minutes | A broad gradient is suitable for initial screening and purity analysis. |

| Flow Rate | 0.5-1.5 mL/min | Appropriate for analytical scale columns. |

| Column Temperature | 25-40 °C | Can be optimized to improve peak shape and resolution. |

| Detection | UV at 254 nm and/or Mass Spectrometry (MS) | The benzyl (B1604629) group provides a UV chromophore. MS allows for mass identification. |

| Injection Volume | 5-20 µL | Standard for analytical HPLC. |

Table 2: Preparative RP-HPLC Parameters for Purification

| Parameter | Recommended Conditions | Rationale |

| Column | C18 or C8, ≥10 mm ID, 150-250 mm length, 5-10 µm particle size | Larger diameter for higher loading capacity. C8 can be useful for very hydrophobic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Volatile additive that is easily removed during post-purification workup. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Common organic solvent for preparative RP-HPLC. |

| Gradient | Optimized based on analytical run; typically a shallower gradient | A focused gradient improves resolution around the target compound. |

| Flow Rate | 5-50 mL/min (depending on column ID) | Scaled up from the analytical method. |

| Column Temperature | Ambient to 40 °C | To enhance solubility and improve peak shape. |

| Detection | UV at 254 nm | For monitoring elution and triggering fraction collection. |

| Sample Loading | Dissolved in a minimal amount of DMSO or DMF, then diluted with Mobile Phase A | To ensure solubility and prevent precipitation on the column. |

Table 3: Typical Yields and Purity

| Purification Step | Typical Yield | Typical Purity |

| Flash Chromatography | 50-80% | 70-90% |

| Preparative HPLC | 60-90% | >95% |

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Analysis

This protocol outlines a general method for determining the purity of a crude or purified PROTAC sample.

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Dissolve a small amount of the PROTAC sample (approx. 1 mg/mL) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile).

-

If necessary, dilute the sample with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC System Setup and Execution:

-

Install an appropriate analytical C18 column.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

-

Set the column temperature (e.g., 30 °C).

-

Set the UV detector to 254 nm.

-

Inject the prepared sample (5-20 µL).

-

Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 3-5 minutes.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the PROTAC by dividing the peak area of the desired product by the total peak area of all components.

-

Protocol 2: Preparative RP-HPLC for PROTAC Purification

This protocol provides a step-by-step guide for purifying a this compound containing PROTAC.

-

Method Development from Analytical Scale:

-

Perform an analytical HPLC run of the crude material to determine the retention time of the target PROTAC.

-

Based on the analytical chromatogram, develop a focused gradient for the preparative separation. The gradient should start with a mobile phase composition slightly weaker than the elution condition of the first impurity and end slightly stronger than the elution condition of the last impurity.

-

-

Sample Preparation for Injection:

-

Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DMSO or DMF.

-

Dilute the solution with Mobile Phase A until the point of precipitation is approached. This will ensure the sample is fully dissolved but in a solvent that is as weak as possible to ensure good peak shape upon injection.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Preparative HPLC Run:

-

Install a preparative C18 or C8 column and equilibrate with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run the optimized preparative gradient.

-

Monitor the elution profile using the UV detector at 254 nm.

-

Collect fractions corresponding to the peak of the target PROTAC.

-

-

Post-Purification Workup:

-

Analyze the collected fractions by analytical HPLC to determine their purity.

-

Pool the fractions that meet the desired purity level (typically >95%).

-

Remove the acetonitrile from the pooled fractions by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

-

Mandatory Visualizations

Diagram of the Preparative HPLC System and Workflow

Caption: Schematic of a preparative HPLC system and purification workflow.

Logical Relationship for Method Optimization

Caption: Logical flow for optimizing a preparative HPLC method.

Troubleshooting

Table 4: Common Problems and Solutions in PROTAC HPLC Purification

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | - Secondary interactions with the column stationary phase.- Sample overload.- Inappropriate sample solvent. | - Increase the concentration of TFA in the mobile phase (e.g., to 0.15%).- Reduce the sample load.- Dissolve the sample in a weaker solvent or dilute with Mobile Phase A. |

| Poor Peak Shape (Fronting) | - Sample overload.- Sample dissolved in a solvent stronger than the mobile phase. | - Reduce the sample load.- Dissolve the sample in a weaker solvent or dilute with Mobile Phase A. |

| Low Recovery | - Irreversible adsorption of the PROTAC to the column.- Precipitation of the PROTAC on the column. | - Use a different stationary phase (e.g., C8 or a polymer-based column).- Increase the column temperature.- Ensure the sample is fully dissolved before injection. |

| Co-elution of Impurities | - Insufficient resolution. | - Optimize the gradient by making it shallower around the elution time of the PROTAC.- Try a different stationary phase or organic modifier (e.g., methanol (B129727) instead of acetonitrile). |

| Baseline Drift | - Column not fully equilibrated.- Contaminated mobile phase. | - Increase the column equilibration time.- Prepare fresh mobile phases with high-purity solvents and additives. |

By following these guidelines and protocols, researchers can effectively purify this compound containing PROTACs, ensuring high-quality material for advancing their drug discovery and development efforts.

References

Application Notes: Targeted Degradation of BRD4 using a PEG7-Linker-Based PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc. Its involvement in various cancers has made it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the targeted degradation of BRD4 using a PROTAC that employs a 7-unit polyethylene (B3416737) glycol (PEG7) linker. For the purpose of these application notes, we will be referencing data from studies on the well-characterized BRD4 degrader, MZ1, which utilizes a PEG-based linker and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]

Mechanism of Action

The BRD4-targeting PROTAC with a PEG7 linker operates by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase.[3] The PEG7 linker bridges the BRD4-binding moiety (e.g., a JQ1 analog) and the VHL-binding ligand. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome.[1] The degradation of BRD4 leads to the downregulation of its target genes, including c-Myc, resulting in anti-proliferative effects in cancer cells.

Signaling Pathway of BRD4 Degradation

Caption: Mechanism of BRD4 degradation by a PEG7-linker PROTAC.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative BRD4-targeting PROTAC with a PEG linker, MZ1.

Table 1: Binding Affinities

| Component | Binding Partner | Assay | Kd (nM) | Reference |

| MZ1 | BRD4 (BD2) | ITC | 15 | [4][5] |

| MZ1 | VCB Complex* | ITC | 66 | [4][5] |

| Ternary Complex (BRD4:MZ1:VCB) | - | ITC | 3.7 | [4][5] |

| MZ1 | BRD4 (BD1) | ITC | 382 | [6] |

| MZ1 | BRD4 (BD2) | SPR | ~2 | [5] |

| MZ1 | VHL | SPR | ~70 | [5] |

*VCB complex consists of VHL, Elongin C, and Elongin B.

Table 2: Cellular Degradation Potency

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| HeLa | 2-20 | >90 | 24 | [4] |

| H661 | 8 | ~100 | 24 | [7] |

| H838 | 23 | ~100 | 24 | [7] |

| MV4;11 (AML) | ~1 | >90 | 24 | [8] |

Table 3: Anti-proliferative Activity

| Cell Line | IC50 (µM) | Treatment Time (h) | Reference |

| NB4 (AML) | ~0.02 | 48 | [9] |

| Kasumi-1 (AML) | ~0.03 | 48 | [9] |

| MV4-11 (AML) | ~0.015 | 48 | [10] |

Experimental Protocols

Experimental Workflow Overview

Caption: General experimental workflow for evaluating a BRD4 PROTAC.

Protocol 1: Western Blotting for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with the PROTAC.[1]

Materials:

-

Human cancer cell line (e.g., HeLa, MV4-11)

-

BRD4-targeting PROTAC (stock solution in DMSO)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere or stabilize.

-